Structural Distinction from Triclosan: Absence of 5-Chloro Substituent
4-(2,4-Dichlorophenoxy)phenol is structurally distinguished from triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) by the absence of a chlorine atom at the 5-position of the phenol ring. The target compound contains two chlorine atoms (molecular formula C12H8Cl2O2), both located on the 2,4-dichlorophenoxy moiety, whereas triclosan contains three chlorine atoms (C12H7Cl3O2) with the third located on the terminal phenol ring [1]. This structural difference defines the compound's classification as a predioxin, a class of polychlorinated phenoxyphenols that degrade to form dioxins, whereas triclosan may contain trace dioxin impurities but is not itself a dioxin precursor [2].
| Evidence Dimension | Molecular chlorine count and substitution pattern |
|---|---|
| Target Compound Data | C12H8Cl2O2; 2 chlorine atoms; no halogen on terminal phenol ring |
| Comparator Or Baseline | Triclosan: C12H7Cl3O2; 3 chlorine atoms; 5-chloro substituent on terminal phenol ring |
| Quantified Difference | ΔCl = 1; target compound lacks the 5-chloro substituent that confers FabI enzyme inhibition activity in triclosan |
| Conditions | Structural analysis via IUPAC nomenclature and SMILES comparison |
Why This Matters
The absence of the 5-chloro substituent means this compound lacks the antibacterial pharmacophore of triclosan, disqualifying it from any application requiring FabI inhibition while making it suitable for distinct applications such as predioxin research or as a structural analog lacking triclosan's off-target endocrine effects.
- [1] PubChem. (2025). 4-(2,4-Dichlorophenoxy)phenol. PubChem Compound Summary, CID 94509. View Source
- [2] Wikipedia. Polychlorierte Phenoxyphenole. (2009). View Source
